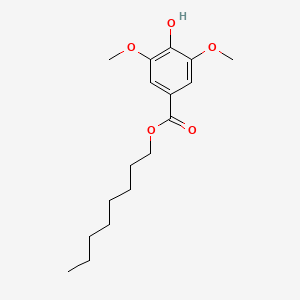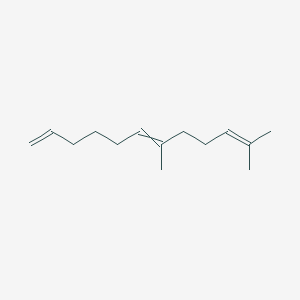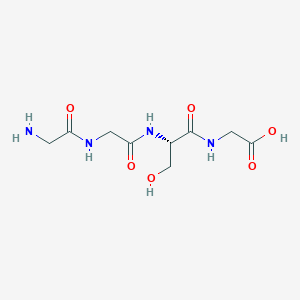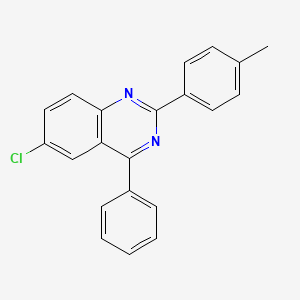![molecular formula C11H17ClN2O B14251885 3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide CAS No. 406713-77-7](/img/structure/B14251885.png)
3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide is a chemical compound with a unique tricyclic structure. It is known for its stability and reactivity, making it a valuable compound in various scientific research fields. The compound’s structure consists of a tricyclo[3.3.1.1~3,7~]decane core with a chlorine atom and a carbohydrazide group attached, which contributes to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide typically involves the chlorination of tricyclo[3.3.1.1~3,7~]decane followed by the introduction of the carbohydrazide group. The chlorination can be achieved using chlorine gas under controlled conditions, often in the presence of a catalyst to enhance the reaction rate. The subsequent reaction with hydrazine or its derivatives introduces the carbohydrazide group, completing the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group into amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .
Applications De Recherche Scientifique
3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are used in biochemical assays and as potential drug candidates.
Medicine: Research into its pharmacological properties explores its potential as an antiviral or anticancer agent.
Mécanisme D'action
The mechanism of action of 3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The tricyclic structure provides stability and enhances binding affinity to the target molecules, making it effective in various biological contexts .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloroadamantane: Similar in structure but lacks the carbohydrazide group, making it less versatile in chemical reactions.
Tricyclo[3.3.1.1~3,7~]decane-1-carbonitrile: Contains a nitrile group instead of a carbohydrazide, leading to different reactivity and applications.
1-Chloro-3,5-dimethyladamantane: Features additional methyl groups, altering its physical and chemical properties.
Uniqueness
3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide stands out due to its unique combination of a tricyclic core, a chlorine atom, and a carbohydrazide group. This combination imparts distinct reactivity and stability, making it a valuable compound for diverse scientific research applications.
Propriétés
Numéro CAS |
406713-77-7 |
|---|---|
Formule moléculaire |
C11H17ClN2O |
Poids moléculaire |
228.72 g/mol |
Nom IUPAC |
3-chloroadamantane-1-carbohydrazide |
InChI |
InChI=1S/C11H17ClN2O/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(15)14-13/h7-8H,1-6,13H2,(H,14,15) |
Clé InChI |
HCZKSYCPSVDBEN-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)Cl)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile](/img/structure/B14251808.png)
![2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14251809.png)


![3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine](/img/structure/B14251820.png)
![4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one](/img/structure/B14251827.png)

![3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole](/img/structure/B14251837.png)
![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
![1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1)](/img/structure/B14251856.png)


![Ethyl 8-[4-(benzyloxy)phenoxy]octanoate](/img/structure/B14251871.png)

